Chiral‑Center Integrity: Single‑Enantiomer (2R)‑Methyl vs. Achiral Des‑Methyl Analog
The target compound bears a defined (2R) configuration at the 2‑position of the piperazine ring, a stereocenter that is entirely absent in the closest achiral analog, tert‑butyl 4‑(chlorosulfonyl)piperazine‑1‑carboxylate (CAS 162046‑65‑3) . The commercial specification for the target compound is a minimum purity of 95 % ; although the vendor does not separately report enantiomeric excess, the defined stereochemistry implies that any impurity profile is dominated by chemical rather than stereochemical contaminants absent a racemization pathway during synthesis or storage. By contrast, the achiral analog has no stereochemical specification because it possesses no stereogenic center . This difference is critical: a 5 % chemical impurity in a single‑enantiomer intermediate can be addressed by purification, whereas a racemic or scalemic mixture of the 2‑methylpiperazine core introduces an inseparable diastereomeric variable into every subsequent sulfonamide coupling step, complicating biological interpretation [1].
| Evidence Dimension | Presence of a defined single‑enantiomer (2R) stereocenter |
|---|---|
| Target Compound Data | (2R) configuration specified; minimum chemical purity 95 % |
| Comparator Or Baseline | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: no stereocenter (achiral) |
| Quantified Difference | Qualitative difference in stereochemical purity: chiral (target) vs. achiral (comparator) |
| Conditions | Vendor product specifications; no separate enantiomeric excess assay reported for either compound |
Why This Matters
Procurement of a stereochemically defined intermediate eliminates the downstream risk of diastereomer formation during sulfonamide coupling, a known confounding factor in medicinal chemistry SAR campaigns.
- [1] Parai, M. K.; Huggins, D. J.; Cox, B. D.; et al. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV‑1 Protease Inhibitors. ACS Med. Chem. Lett. 2017, 8 (12), 1292–1297. https://doi.org/10.1021/acsmedchemlett.7b00386 View Source
